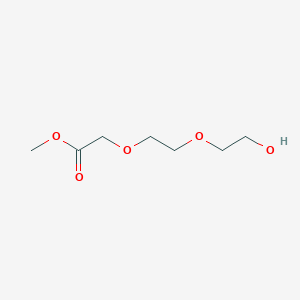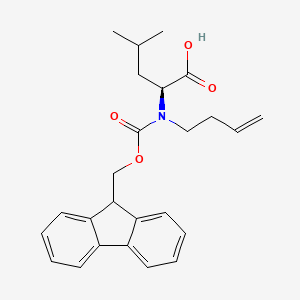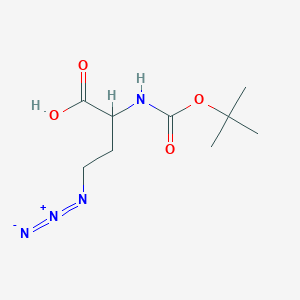
MeOOCCH2CH2O-PEG2-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the polyethylene glycol (PEG) family, which is widely used in various scientific and industrial applications due to its unique properties such as solubility in water and biocompatibility.
Preparation Methods
The synthesis of MeOOCCH2CH2O-PEG2-CH2COOH involves the reaction of methoxycarbonyl ethylene glycol with polyethylene glycol (PEG) under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
MeOOCCH2CH2O-PEG2-CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester and ether groups in the compound can undergo nucleophilic substitution reactions to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MeOOCCH2CH2O-PEG2-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and controlled release of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials that require enhanced solubility and biocompatibility
Mechanism of Action
The mechanism of action of MeOOCCH2CH2O-PEG2-CH2COOH involves its ability to interact with various molecular targets and pathways. The PEG moiety increases the solubility and stability of the compound, allowing it to effectively deliver drugs or modify biomolecules. The ester and ether groups can undergo hydrolysis or other reactions to release active agents or form new compounds .
Comparison with Similar Compounds
MeOOCCH2CH2O-PEG2-CH2COOH can be compared with other similar compounds such as:
Fmoc-NH-PEG2-CH2COOH: This compound contains an Fmoc-protected amine and a terminal carboxylic acid, making it useful in peptide synthesis and drug delivery.
NH2-PEG2-CH2COOH: Similar to this compound but with an amine group instead of an ester, used in bioconjugation and drug delivery.
Boc-NH-PEG2-CH2COOH: Contains a Boc-protected amine and a terminal carboxylic acid, used in the synthesis of peptides and other biomolecules.
These compounds share similar properties such as solubility and biocompatibility but differ in their functional groups, which determine their specific applications and reactivity.
Properties
IUPAC Name |
2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O7/c1-14-10(13)2-3-15-4-5-16-6-7-17-8-9(11)12/h2-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEODANBLFVXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid](/img/structure/B8233508.png)
![2,2'-[1,4-Butanediylbis(oxy)]bis(ethanamine)](/img/structure/B8233510.png)


![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)



![(2S)-4-(2,6-dichlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233573.png)





